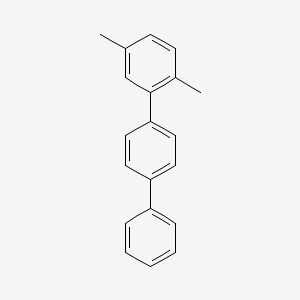

2',5-Dimethyl-4-terphenyl

Description

Evolution and Scope of Oligophenyl Chemistry in Modern Materials Science and Synthetic Endeavors

The field of oligophenyl chemistry has evolved significantly from fundamental structural studies to the forefront of materials science innovation. Initially, research focused on the synthesis and basic characterization of these rigid-rod molecules. researchgate.net However, the recognition of their exceptional thermal stability, high fluorescence quantum yields, and charge transport capabilities propelled them into the realm of functional materials. acs.orgcornell.edu

In modern materials science, oligophenyls are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). cornell.eduwalisongo.ac.id Their tunable electronic properties, achieved through synthetic modification, allow for the creation of materials with tailored band gaps and charge mobilities. rsc.org For instance, the introduction of specific functional groups can enhance either hole or electron transport, a critical factor in the efficiency of organic electronic devices. rsc.org Furthermore, the rigid nature of the oligophenyl backbone contributes to the formation of well-ordered thin films, which is crucial for optimal device performance. cornell.edu

Synthetic endeavors in oligophenyl chemistry have become increasingly sophisticated. Researchers have developed a variety of cross-coupling reactions, such as Suzuki and Stille couplings, to construct complex oligophenyl structures with high precision and yield. nih.gov This has enabled the synthesis of not only linear oligophenyls but also more complex architectures, including branched and star-shaped molecules, which exhibit unique photophysical properties. The ability to incorporate diverse functional groups has also expanded their application to areas like molecular sensing and liquid crystals. acs.orgrsc.org

Structural Topology and Strategic Advantages of 2',5'-Dimethyl-4-terphenyl within the Terphenyl Series

The structure of 2',5'-Dimethyl-4-terphenyl, a para-terphenyl derivative, is distinguished by the presence of two methyl groups on the central phenyl ring at the 2' and 5' positions. This specific substitution pattern confers several strategic advantages over its parent compound, p-terphenyl (B122091), and other isomers.

The methyl groups introduce steric hindrance, which influences the rotational freedom of the phenyl rings. This steric strain forces a twisted conformation, disrupting the planarity of the molecule. This deviation from planarity is a key factor in modulating the electronic properties of the molecule. While a fully planar conformation would maximize π-conjugation, the controlled twist in 2',5'-Dimethyl-4-terphenyl can prevent excessive aggregation (π-stacking) in the solid state. This is particularly advantageous in applications like OLEDs, where strong intermolecular interactions can lead to quenching of luminescence.

Furthermore, the electron-donating nature of the methyl groups can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This electronic perturbation can be strategically utilized to fine-tune the charge injection and transport properties of materials derived from this terphenyl unit. The presence of these methyl groups also enhances the solubility of the molecule in common organic solvents, facilitating its processing and incorporation into various material matrices. acs.org

Historical Trajectories and Seminal Discoveries in Methylated Terphenyl Research

The exploration of terphenyls dates back to the 19th century, with early work focusing on their synthesis and isolation. wikipedia.org However, the systematic investigation of methylated terphenyls as a distinct class of compounds with tailored properties is a more recent development. The initial impetus for studying substituted terphenyls arose from the need for materials with improved processability and specific electronic characteristics for emerging technologies.

A significant milestone in this area was the recognition that the introduction of alkyl groups, such as methyl groups, could significantly alter the physical properties of the parent terphenyls. For instance, early studies on liquid crystals demonstrated that the addition of alkyl chains to rigid cores like terphenyls could induce or modify liquid crystalline phases. tandfonline.com

More recently, research has focused on the precise effects of methylation on the photophysical and electronic properties of terphenyls. The synthesis and characterization of various methylated isomers have allowed for a deeper understanding of structure-property relationships. For example, studies on tetramethylated p-terphenyl-dithiol have provided insights into how methyl substitution affects molecular deformation in molecular junctions. researchgate.net The development of advanced synthetic methods has been crucial in enabling the preparation of specifically substituted terphenyls like 2',5'-Dimethyl-4-terphenyl and its derivatives, paving the way for their use in advanced materials such as covalent organic frameworks (COFs) and as ligands in coordination chemistry. scholaris.camdpi.com

Defining the Current Research Landscape and Future Trajectories for 2',5'-Dimethyl-4-terphenyl

The current research landscape for 2',5'-Dimethyl-4-terphenyl is vibrant and multifaceted, with applications spanning several key areas of chemistry and materials science. A significant area of focus is its use as a building block for advanced materials. For instance, dicarboxylic acid derivatives of 2',5'-Dimethyl-4-terphenyl are employed as ligands in the synthesis of metal-organic frameworks (MOFs). scholaris.canih.gov These porous materials exhibit potential in gas storage, separation, and catalysis.

Another active area of research involves the incorporation of the 2',5'-Dimethyl-4-terphenyl moiety into polymers. Polyesters derived from 2',5'-dialkyl-p-terphenyl-4,4''-diol have been synthesized and shown to possess high glass transition temperatures and thermal stability. researchgate.net Furthermore, anion exchange membranes based on poly(meta/para-terphenylene-methyl piperidinium) structures containing terphenyl units are being investigated for their potential in fuel cells. nih.gov

The unique photophysical properties of 2',5'-Dimethyl-4-terphenyl derivatives are also being explored. For example, its use in the development of fluorescent molecular sensors for monitoring polymerization processes has been demonstrated. rsc.org Additionally, its role as a core structure in the design of compounds for fluoride (B91410) sensing has been investigated. mdpi.com

Future research trajectories are likely to build upon these foundations. The development of new synthetic methodologies to create more complex architectures based on the 2',5'-Dimethyl-4-terphenyl scaffold will continue to be a priority. This could lead to the discovery of materials with novel electronic and optical properties. A deeper understanding of the structure-property relationships, aided by computational modeling, will enable the rational design of materials for specific applications. researchgate.net Furthermore, the exploration of the biological activities of derivatives of 2',5'-Dimethyl-4-terphenyl, an area that has been explored for other terphenyls, could open up new avenues in medicinal chemistry. nih.govnih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C20H18 |

|---|---|

Molecular Weight |

258.4 g/mol |

IUPAC Name |

1,4-dimethyl-2-(4-phenylphenyl)benzene |

InChI |

InChI=1S/C20H18/c1-15-8-9-16(2)20(14-15)19-12-10-18(11-13-19)17-6-4-3-5-7-17/h3-14H,1-2H3 |

InChI Key |

IWINXPPDFTVNKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation for 2 ,5 Dimethyl 4 Terphenyl

Catalytic Cross-Coupling Strategies for Constructing the 2',5-Dimethyl-4-terphenyl Core

The formation of the aryl-aryl bonds that constitute the this compound framework is predominantly accomplished using palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient route to both symmetrical and unsymmetrical terphenyls by coupling dihalobenzene derivatives with aryl-metal nucleophiles. researchgate.nettandfonline.comnih.govpreprints.org A common and direct strategy for synthesizing this compound involves the reaction of a dihalogenated 2,5-dimethylbenzene core with two equivalents of a phenyl-based organometallic reagent.

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for constructing biaryl and terphenyl systems due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-based byproducts. acs.orgtcichemicals.com The synthesis of this compound via this protocol would typically involve the palladium-catalyzed coupling of a 1,4-dihalo-2,5-dimethylbenzene (e.g., 1,4-dibromo-2,5-dimethylbenzene (B47692) or 1,4-diiodo-2,5-dimethylbenzene) with two equivalents of phenylboronic acid.

The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent. Palladium complexes, particularly Pd(PPh₃)₄, are common catalysts. mdpi.com The choice of phosphine (B1218219) ligands can be critical, especially for coupling sterically hindered substrates. tcichemicals.com A variety of bases, such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium fluoride (B91410) (CsF), are used to facilitate the crucial transmetalation step. acs.orgmdpi.com Sequential coupling strategies, where aryl dihalides with different reactivities (e.g., bromoiodobenzenes) are used, allow for the stepwise and controlled synthesis of unsymmetrical terphenyls, a technique adaptable for complex derivatives of the target compound. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of Terphenyls

| Catalyst | Ligand | Base | Solvent | Temperature | Notes | Ref |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ | 1,4-Dioxane (B91453) | Optimized | Good yields obtained with electron-rich boronic acids. | mdpi.com |

| Pd(OAc)₂ | (DHQD)₂PHAL | K₂CO₃ | H₂O | Room Temp. | Green chemistry approach, catalyst system can be recycled. | researchgate.net |

| Pd(0) catalyst | Phosphine-free | K₂CO₃ | Flow Reactor / Toluene | Room Temp. | Continuous in-flow operation for high yields of unsymmetrical p-terphenyls. | tandfonline.com |

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions offer viable alternatives for terphenyl synthesis, particularly when issues of reactivity or substrate availability arise. researchgate.net

Negishi Coupling: This reaction utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts. tandfonline.comorganic-chemistry.org This enhanced reactivity can be advantageous for coupling less reactive aryl chlorides or sterically hindered substrates. tandfonline.com The synthesis of this compound could be achieved by reacting a dihalo-dimethylbenzene with a phenylzinc reagent. The preparation of the organozinc reagent must be performed under rigorously dry conditions. researchgate.net Nickel-NHC complexes have also been shown to catalyze Negishi couplings of aryl chlorides to form p-terphenyls in good to excellent yields. tandfonline.com

Stille Coupling: The Stille reaction employs organostannane (tin) reagents. tandfonline.com A key advantage is the stability and tolerance of organostannanes to a wide variety of functional groups. researchgate.net However, concerns over the toxicity of tin byproducts have somewhat limited its application compared to the Suzuki reaction. tandfonline.com For terphenyl synthesis, successive couplings between a dihalo-aryl compound and an arylstannane can be performed. tandfonline.com Nickel-catalyzed Stille couplings of quaternary ammonium (B1175870) salts via C-N bond cleavage have also been developed, providing a novel route to biaryl and terphenyl derivatives. researchgate.net

Table 2: Alternative Cross-Coupling Conditions for Terphenyl Synthesis

| Reaction | Catalyst | Nucleophile | Electrophile | Key Features | Ref |

|---|---|---|---|---|---|

| Negishi | Pd₂dba₃ / X-Phos | Fluoroarylzinc Pivalates | Aryl Bromides | Improved strategy for highly fluorinated terphenyls. | thieme-connect.com |

| Negishi | Nickel-NHC complex | Aryl Chlorides | Arylzinc Reagents | Effective for less expensive aryl chloride substrates. | tandfonline.com |

| Stille | Palladium & Copper | Arylstannanes | 4-Bromophenyl triflate | Successive coupling achieved under different conditions. | tandfonline.com |

| Stille | Ni(cod)₂ / ICy ligand | Arylstannanes | Aryltrimethylammonium salts | Novel C-N bond cleavage strategy. | researchgate.net |

Regioselective Methylation Techniques for Precursors and Post-Synthetic Modification of Terphenyls

Synthesis from a Pre-methylated Precursor: The most straightforward and regiochemically unambiguous method is to begin with a precursor that already contains the desired dimethyl substitution pattern. The reaction would start with 1,4-dihalo-2,5-dimethylbenzene, which is then subjected to a double cross-coupling reaction (e.g., Suzuki-Miyaura) with a phenyl-organometallic reagent. This ensures the methyl groups are placed exclusively at the 2' and 5' positions of the final terphenyl product.

Post-Synthetic Methylation: The direct methylation of a p-terphenyl (B122091) core is significantly more challenging due to issues of regioselectivity. Standard electrophilic aromatic substitution reactions like Friedel-Crafts methylation on p-terphenyl would likely lead to a complex mixture of products. The directing effects of the two terminal phenyl rings on the central ring would activate the ortho positions (3', 6') and, to a lesser extent, the meta positions (2', 5'), making selective methylation at the desired 2' and 5' positions difficult to achieve. While methods for regioselective N-methylation of complex macrocycles like porphyrins are known to be controlled by steric factors, achieving similar control in C-H methylation of a flexible terphenyl system is a formidable challenge. rsc.org

Mechanistic Investigations of Key Bond-Forming Reactions in this compound Synthesis

Understanding the mechanism of the palladium-catalyzed cross-coupling reactions is crucial for optimizing reaction conditions and developing new catalysts. The Suzuki-Miyaura reaction, the most probable route to this compound, proceeds through a well-established catalytic cycle. nih.gov

The generally accepted mechanism involves three primary steps: nih.govubc.ca

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 1,4-dibromo-2,5-dimethylbenzene) to a low-valent palladium(0) species. This step, often the rate-determining one, forms a palladium(II) intermediate. chemrxiv.orgnih.gov There is evidence that the active catalyst is a 12-electron monoligated palladium complex, Pd(PPh₃), rather than the 14-electron Pd(PPh₃)₂ complex, especially under catalytic conditions. chemrxiv.org

Transmetalation: The organic group from the organoboron compound (phenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. nih.govchemrxiv.org

Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments (forming the new C-C bond) from the palladium(II) center. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Each step in this cycle represents a point of potential optimization, from the choice of ligand to accelerate oxidative addition and reductive elimination, to the selection of the base to promote efficient transmetalation. nih.gov

Chemo- and Regioselectivity Challenges in the Functionalization of this compound

While the synthesis of the this compound core is well-established, its subsequent functionalization presents significant chemo- and regioselectivity challenges. researchgate.net

Regioselectivity: Introducing a new substituent via electrophilic aromatic substitution would result in a mixture of isomers. The existing methyl groups on the central ring are weak activating groups, directing incoming electrophiles to their ortho and para positions (which are already substituted). The two terminal phenyl rings also act as activating groups, further complicating the regiochemical outcome by directing substitution onto the central ring at the 3' and 6' positions. Functionalizing the terminal phenyl rings would lead to a statistical mixture of ortho, meta, and para products, which are often difficult to separate. acs.org

Chemoselectivity: In unsymmetrical synthesis, achieving selectivity between different reactive sites is crucial. For instance, in a molecule containing both a bromide and a triflate, milder reaction conditions can be used to selectively couple at the more reactive site before proceeding to the second coupling under more forcing conditions. researchgate.nettandfonline.com For this compound itself, achieving selective functionalization of one terminal phenyl ring while leaving the other untouched is a major synthetic hurdle due to their identical chemical reactivity. Directed C-H activation strategies, using a directing group to guide a catalyst to a specific C-H bond, offer a modern solution to such regioselectivity problems but would require a pre-functionalized terphenyl precursor. researchgate.net

Exploration of Novel and One-Pot Synthetic Routes for 2',5'-Dimethyl-4-terphenyl and its Analogues

The synthesis of terphenyls, a key structural motif in materials science and medicinal chemistry, has traditionally relied on classical cross-coupling reactions. researchgate.net However, the demand for more efficient, atom-economical, and environmentally benign processes has driven the exploration of novel and one-pot synthetic strategies for this compound and its analogues. researchgate.netresearchgate.net These advanced methodologies often aim to construct the central phenyl ring from acyclic precursors or employ domino reactions to minimize intermediate purification steps, offering streamlined access to complex, functionalized terphenyl structures. researchgate.netresearchgate.net

Recent research has focused on several innovative approaches, including annulation strategies, ring transformations, and improved one-pot cross-coupling protocols. These methods provide alternatives to traditional multi-step sequences, which can be limited by the availability of starting materials and the compatibility of functional groups. lnu.edu.cn

Annulation Reactions for Terphenyl Framework Construction

A significant advancement in terphenyl synthesis is the use of annulation reactions, which build the central aromatic ring in a single transformative step. One such powerful method is the [5C + 1C(N)] annulation strategy. This metal-free approach utilizes α-aryl-β-alkenoyl ketene-(S,S)-acetals as five-carbon, 1,5-bielectrophilic synthons, which react with one-carbon nucleophiles like nitroethane or nitrogen nucleophiles such as ammonium acetate. lnu.edu.cn The reaction proceeds through a tandem sequence of Michael addition, intramolecular cyclization, and subsequent aromatization to furnish highly functionalized p-terphenyls and their heteroaromatic analogues. lnu.edu.cn This methodology is notable for its operational simplicity, tolerance of various functional groups, and avoidance of transition metal catalysts. lnu.edu.cn

The general procedure involves heating the ketene (B1206846) acetal (B89532) with the nucleophile in a solvent like DMF with a base such as DBU. lnu.edu.cn This strategy has been successfully applied to a range of substrates, affording good to excellent yields of unsymmetrical teraryls. lnu.edu.cn

Table 1: Synthesis of p-Terphenyl Analogues via [5C + 1C] Annulation lnu.edu.cn

| Entry | Ketene Acetal Substrate | Nucleophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1,1-bis(ethylthio)-2-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one | Nitroethane | 4-Methoxy-6'-(ethylthio)-5'-methyl-p-terphenyl-2'-ol | 71 |

| 2 | 1,1-bis(ethylthio)-2-(4-chlorophenyl)-5-phenylpenta-1,4-dien-3-one | Nitroethane | 4-Chloro-6'-(ethylthio)-5'-methyl-p-terphenyl-2'-ol | 88 |

| 3 | 1,1-bis(ethylthio)-2-(4-bromophenyl)-5-phenylpenta-1,4-dien-3-one | Nitroethane | 4-Bromo-6'-(ethylthio)-5'-methyl-p-terphenyl-2'-ol | 85 |

| 4 | 1,1-bis(ethylthio)-2-(p-tolyl)-5-phenylpenta-1,4-dien-3-one | Nitroethane | 4-Methyl-6'-(ethylthio)-5'-methyl-p-terphenyl-2'-ol | 81 |

Reaction Conditions: Substrate (1.0 mmol), Nitroethane (1.2 mmol), DBU (4.0 mmol), DMF (10 mL), 120 °C, 6.0-8.0 h. Yields are for isolated products.

Another annulation approach is the [3C+3C] strategy, which provides a facile, one-step synthesis of multifunctionalized m-terphenyls. This method involves the NaH-mediated reaction of substituted chalcones with allyl sulfone. researchgate.net The transition-metal-free conditions and the use of readily prepared starting materials make this an attractive route to complex terphenyl systems. researchgate.net

Palladium-Catalyzed One-Pot Methodologies

While metal-free strategies are gaining prominence, palladium-catalyzed reactions remain a cornerstone of aryl-aryl bond formation. Innovations in this area have led to highly efficient one-pot procedures for terphenyl synthesis. Site-selective Suzuki cross-coupling reactions of bis(triflates) derived from commercially available dihydroxybenzoates represent a key development. thieme-connect.comcdnsciencepub.com For instance, methyl 2,5-dihydroxybenzoate (B8804636) can be converted to its bis(triflate), which then undergoes a double Suzuki coupling with arylboronic acids in a one-pot fashion. thieme-connect.com The reaction conditions, particularly the choice of catalyst, base, and solvent, are optimized to achieve high yields. thieme-connect.comcdnsciencepub.com

This method allows for the synthesis of a variety of functionalized p-terphenyls. The use of Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and 1,4-dioxane as a solvent at reflux has proven effective for coupling with various arylboronic acids. thieme-connect.com

Table 2: One-Pot Synthesis of 2,5-Diarylbenzoates via Suzuki Coupling thieme-connect.com

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxyphenylboronic acid | Methyl 2,5-bis(4-methoxyphenyl)benzoate | 81 |

| 2 | 4-tert-Butylphenylboronic acid | Methyl 2,5-bis(4-tert-butylphenyl)benzoate | 75 |

| 3 | Phenylboronic acid | Methyl 2,5-diphenylbenzoate | 78 |

Reaction Conditions: Bis(triflate) (0.5 mmol), Arylboronic acid (1.3 mmol), Pd(PPh₃)₄ (6 mol%), K₃PO₄ (1.4 mmol), 1,4-dioxane, reflux, 4 h. Yields are for isolated products.

Furthermore, palladium-catalyzed C-H bond functionalization offers an atom-economical route. A method for synthesizing unsymmetrical 2,6-diarylanilines, which are terphenyl analogues, employs a 3,5-dimethylpyrazole (B48361) directing group for a selective mono-ortho-arylation with an aryl iodide. nih.gov Subsequent ozonolysis and a second arylation step with a different aryl iodide yield the unsymmetrically substituted product. nih.gov

Other Novel One-Pot Syntheses

Other creative one-pot methods have also been developed. A notable example is the synthesis of functionalized terphenyls from o- and p-cresols using cerium (IV) ammonium nitrate (B79036) (CAN) and hydrogen peroxide. tandfonline.com Although the yields are moderate (30-40%), this procedure is significant for its simplicity and use of inexpensive starting materials, avoiding the multi-step processes and costly reagents often required by alternative routes. tandfonline.com

Ring transformation reactions also provide a non-classical, catalyst-free pathway. For instance, m-terphenyls can be synthesized in high yields through the carbanion-induced ring transformation of 6-aryl-2H-pyran-2-ones with propiophenone (B1677668) in the presence of powdered KOH in DMF at room temperature. derpharmachemica.com This method tolerates a variety of electron-donating and electron-withdrawing groups on the starting materials. derpharmachemica.com

These diverse and innovative one-pot and novel synthetic routes represent a significant leap forward in the preparation of this compound and its analogues. They offer greater efficiency, flexibility, and access to a wider range of functionalized structures compared to traditional synthetic approaches.

Advanced Spectroscopic and Structural Characterization of 2 ,5 Dimethyl 4 Terphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis of 2',5-Dimethyl-4-terphenyl

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the conformational analysis of flexible molecules like substituted terphenyls. nih.govauremn.org.br The rotational freedom around the inter-annular C-C single bonds gives rise to a complex conformational landscape. The preferred conformation in solution is determined by a delicate balance of steric hindrance from the methyl groups and the electronic effects of the π-conjugated system. rsc.org

In this compound, the steric clash between the methyl groups and the protons of the flanking phenyl rings is expected to force the rings out of planarity. The dihedral angles between the central and outer rings can be estimated by comparing experimentally measured NMR parameters, such as proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs), with values predicted by quantum mechanical calculations for different conformations. nih.govrsc.org The chemical shifts of the protons and carbons are also sensitive to the molecular geometry. For instance, increased twisting around the inter-ring bonds would disrupt π-conjugation, leading to predictable changes in the shielding of the aromatic nuclei.

Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table presents expected chemical shift ranges based on data for p-terphenyl (B122091) and substituted benzenes. Actual values would require experimental measurement.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Methyl Protons (CH₃) | 2.1 - 2.4 | 19 - 22 |

| Aromatic Protons (C-H) | 7.2 - 7.8 | 125 - 130 |

| Quaternary Aromatic Carbons (C-C, C-CH₃) | --- | 138 - 142 |

While one-dimensional NMR provides information on the chemical environment of nuclei, multi-dimensional NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network within each of the three phenyl rings. For the terminal, unsubstituted phenyl rings, a clear pattern of cross-peaks would connect adjacent protons. The protons on the central dimethyl-substituted ring would also show correlations, allowing for their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would provide an unambiguous link between the ¹H and ¹³C assignments for all C-H groups in the molecule, including the methyl groups and the aromatic C-H moieties.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the connectivity between the different rings and the methyl groups. It detects longer-range couplings (typically over two or three bonds). Key HMBC correlations would be observed between the methyl protons and the quaternary and tertiary carbons of the central ring. Crucially, correlations between the protons on the outer rings and the quaternary carbons of the central ring would confirm the terphenyl backbone structure.

Vibrational Spectroscopy (FTIR, Raman, VCD) for Investigating Molecular Conformations and Intermolecular Interactions in this compound

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide a molecular fingerprint, offering insights into functional groups, molecular symmetry, and conformational states. researchgate.net

For this compound, the spectra would be dominated by characteristic vibrations of the phenyl rings and the methyl substituents.

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: From the methyl groups, appearing in the 3000-2850 cm⁻¹ range.

C=C Ring Stretching: Strong bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic rings. The conformation and conjugation of the terphenyl system influence the exact frequencies and intensities of these modes. hpstar.ac.cn

In-plane and Out-of-plane C-H Bending: These vibrations, occurring at lower frequencies, are sensitive to the substitution pattern on the rings.

In the solid state, intermolecular interactions such as π-π stacking can lead to splitting or shifting of vibrational modes compared to the solution or melt phase. acs.orgresearchgate.net Temperature-dependent studies can reveal phase transitions that are often associated with conformational changes of the molecule. hpstar.ac.cn For example, studies on pristine p-terphenyl show that nearly all vibrational modes exhibit anomalous behaviors in their frequencies, widths, and intensities at its transition temperature of about 193 K, resulting from a drastic decrease in vibrational anharmonic coupling effects. acs.org

Vibrational Circular Dichroism (VCD) is a technique sensitive to chirality. While this compound is not constitutionally chiral, it can exist as transient, non-superimposable twisted conformers (atropisomers). If a population difference between these enantiomeric conformers could be induced, for example in a chiral solvent or through crystallization in a chiral space group, VCD could potentially be used to probe the dominant helical conformation.

Key Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Information Provided |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman | Presence of aromatic rings |

| Aliphatic C-H Stretch | 3000 - 2850 | FTIR, Raman | Presence of methyl groups |

| C=C Ring Stretch | 1600 - 1450 | FTIR, Raman | Aromatic backbone, conjugation effects |

| C-H Bends | 1300 - 600 | FTIR, Raman | Substitution pattern, conformation |

| Inter-ring Torsions | < 200 | Raman | Molecular conformation (dihedral angles) |

Electronic Absorption and Emission Spectroscopy for Elucidating Excited State Dynamics and Photophysical Pathways of this compound

The extended π-system of the terphenyl backbone gives rise to distinct electronic absorption and emission properties. These are governed by transitions between electronic energy levels, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Time-resolved spectroscopy provides critical information on the lifetimes of the excited states. Time-resolved fluorescence measurements, often performed using techniques like time-correlated single-photon counting (TCSPC), can determine the fluorescence lifetime (τF) of the S₁ state. demokritos.gr Studies on a related compound, 2,2''-dimethyl-p-terphenyl (B1619670), show that steric hindrance from the methyl groups inhibits torsional conformational changes in the excited state, leading to a vibrational relaxation that is independent of solvent viscosity with a time constant in the range of 5.2–8.8 ps. figshare.com This contrasts with the parent p-terphenyl, which exhibits a conformational relaxation in the excited state that is dependent on solvent viscosity. figshare.com

Phosphorescence is emission from the triplet state, which is a spin-forbidden transition and thus occurs on a much longer timescale (microseconds to seconds) than fluorescence (nanoseconds). tandfonline.comnih.gov The phosphorescence lifetime (τP) can be measured after populating the triplet state, often through intersystem crossing from the S₁ state. The efficiency of this process is enhanced by the presence of heavy atoms, which increase spin-orbit coupling. researchgate.net

Typical Photophysical Parameters for Substituted Terphenyls

| Parameter | Symbol | Typical Value Range | Technique |

| Absorption Maximum | λabs | 280 - 310 nm | UV-Vis Spectroscopy |

| Fluorescence Maximum | λem | 330 - 360 nm | Fluorometry |

| Fluorescence Lifetime | τF | 0.5 - 2.0 ns | TCSPC |

| Phosphorescence Maximum | λph | 480 - 550 nm | Phosphorimetry |

| Phosphorescence Lifetime | τP | ms - s | Time-resolved Phosphorimetry |

Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectrum) when it is dissolved in different solvents. The nonpolar nature of this compound suggests that its ground state and excited state dipole moments are likely small. Therefore, significant solvatochromic shifts in its absorption and emission spectra are not generally expected. However, subtle shifts can still occur due to solvent polarizability effects. ucla.edu

Thermochromism, a change in color with temperature, can occur if temperature changes induce a shift in the equilibrium between different molecular conformations or aggregation states that have distinct electronic spectra. nih.gov For terphenyls, temperature can affect the planarity of the molecule, with lower temperatures favoring a more ordered, potentially more planar state in crystalline phases, which can lead to shifts in the vibrational and electronic spectra. hpstar.ac.cn

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. wikipedia.org It can be caused by various molecular interactions with an external substance, known as a quencher. Quenching can proceed through two primary mechanisms: dynamic (collisional) quenching and static quenching. fiveable.me

Dynamic Quenching: The quencher collides with the fluorophore while it is in the excited state, leading to non-radiative de-excitation. This process is diffusion-controlled and its efficiency depends on factors like temperature and solvent viscosity. fiveable.me

Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in the ground state. This reduces the population of fluorophores available for excitation. fiveable.me

Studies on the fluorescence quenching of the analogous 2,2''-dimethyl-p-terphenyl (DMT) by carbon tetrachloride (CCl₄) in various solvent mixtures revealed a positive deviation from linearity in the Stern-Volmer plots. tandfonline.comresearchgate.net This behavior indicates the simultaneous presence of both static and dynamic quenching mechanisms. tandfonline.com The quenching process was found to be diffusion-limited, with the dynamic quenching constant depending on the solvent polarity. tandfonline.com Similar mechanisms would be expected to govern the quenching of this compound by common quenchers like halocarbons or electron-deficient molecules. oup.com

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

The crystallographic data for related terpyridine compounds, which serve as structural analogues, show that the dihedral angles between the central ring and the flanking rings are significant, confirming a non-planar geometry. redalyc.org For instance, in 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the dihedral angles between the central pyridine (B92270) and the outer rings are 6.05° and 12.2°. redalyc.org A similar twisted conformation is expected for this compound, driven by the steric repulsion of the ortho-methyl group and the adjacent phenyl ring.

Analysis of Crystal Packing, Intermolecular Forces, and Polymorphism in this compound Crystals

The aggregation of molecules into a crystal lattice is governed by a delicate balance of intermolecular forces. nih.gov In the case of non-polar hydrocarbons like this compound, the crystal packing is primarily directed by weak van der Waals forces and potential C-H···π interactions. The specific arrangement of molecules, or crystal packing, dictates the macroscopic properties of the crystal.

Intermolecular Forces: The analysis of crystal structures of similar aromatic compounds is often aided by Hirshfeld surface analysis, which maps intermolecular contacts. mdpi.com This technique reveals the nature and prevalence of different interactions holding the crystal together. For terphenyl derivatives, the dominant contacts are typically H···H and C···H interactions, reflecting the importance of van der Waals forces in the crystal packing. nih.govmdpi.com

| Interaction Type | Description | Significance in Packing |

|---|---|---|

| H···H Contacts | Interactions between hydrogen atoms on adjacent molecules. | Represents a significant portion of the intermolecular contacts, contributing to overall van der Waals cohesion. nih.govmdpi.com |

| C-H···π Interactions | A weak form of hydrogen bonding where a C-H bond acts as a donor to the π-electron system of an aromatic ring. | Helps to stabilize the packing arrangement, often influencing the relative orientation of molecules. mdpi.com |

| π···π Stacking | Interactions between the π-orbitals of adjacent aromatic rings. | Generally weak or absent in twisted terphenyls due to the non-coplanar arrangement of the rings, which prevents efficient face-to-face stacking. mdpi.com |

Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net These different forms, or polymorphs, arise from different molecular packing arrangements and can exhibit varied physical properties. researchgate.netrsc.org While specific polymorphs of this compound are not extensively documented, the parent compound, p-terphenyl, is known to undergo a temperature- and pressure-induced second-order phase transition between a monoclinic and a triclinic phase, demonstrating polymorphism within this class of compounds. rsc.org The existence of polymorphism is a critical consideration in materials science, as different polymorphs of the same compound can display unique optical and electronic properties. rsc.org

Investigation of Atropisomerism in this compound through Crystallographic Data

Atropisomerism is a form of axial chirality that occurs when rotation around a single bond is sufficiently hindered, allowing for the isolation of stable rotational isomers (atropisomers). nih.gov In ortho-substituted p-terphenyls, the steric bulk of the substituents restricts the free rotation about the single bonds connecting the central and outer phenyl rings. The presence of two methyl groups on the central ring of this compound introduces such a rotational barrier, leading to the existence of cis and trans atropisomers in solution.

However, X-ray diffraction studies on similarly hindered terphenyl hydrocarbons have shown that only a single atropisomeric form, typically the more stable trans conformer, is present in the solid crystalline state. figshare.com This indicates that during the crystallization process, the molecules adopt the lowest energy conformation, which is then locked into the crystal lattice. Therefore, while this compound likely exists as a mixture of interconverting atropisomers in solution, crystallographic data would be expected to reveal a single, conformationally pure atropisomer.

| State | Observed Isomers | Rationale |

|---|---|---|

| Solution (at room temp.) | Mixture of interconverting cis and trans atropisomers | The thermal energy is sufficient to overcome the rotational barrier, allowing for dynamic equilibrium between the isomers. figshare.com |

| Solid (Crystal) | Typically a single atropisomer (e.g., trans) | Molecules pack in the most thermodynamically stable conformation, which is then fixed within the rigid crystal lattice. figshare.com |

Advanced Mass Spectrometry Techniques (e.g., MALDI-TOF, ESI-HRMS) for Derivatization and Reaction Monitoring of this compound

Advanced mass spectrometry techniques are essential for the characterization of this compound, its derivatives, and reaction products. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) are two powerful methods used for this purpose.

MALDI-TOF is a soft ionization technique ideal for determining the molecular weight of thermally labile and non-volatile molecules. nih.gov The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. nih.gov This process allows for the gentle desorption and ionization of the analyte, minimizing fragmentation and typically producing a clear molecular ion peak ([M]⁺ or [M+H]⁺), which is crucial for confirming the identity of synthesized compounds like this compound. The choice of matrix is critical for successful analysis. nih.gov

ESI-HRMS is particularly suited for analyzing samples directly from a liquid phase, making it ideal for monitoring the progress of chemical reactions in solution. ddtjournal.com For a non-polar compound like this compound, which has low ionization efficiency, chemical derivatization is often employed to introduce a chargeable moiety. ddtjournal.comnih.gov This significantly enhances the ESI signal, allowing for highly sensitive and accurate mass measurements. ESI coupled with high-resolution mass spectrometry provides exact mass data, which can be used to determine the elemental composition of reaction intermediates and final products with high confidence.

| Technique | Primary Application | Sample State | Key Considerations |

|---|---|---|---|

| MALDI-TOF | Molecular weight determination of the pure compound and its solid derivatives. | Solid (co-crystallized with a matrix) | Requires a suitable matrix for efficient ionization; provides simple spectra with minimal fragmentation. nih.govnih.gov |

| ESI-HRMS | Reaction monitoring and characterization of derivatives in solution. | Liquid (dissolved in a suitable solvent) | Derivatization may be needed to improve ionization efficiency; provides high-resolution mass data for formula confirmation. ddtjournal.comnih.gov |

Polarization Spectroscopy for Electronic Transition Studies in this compound Analogues

Polarization spectroscopy encompasses a set of techniques used to probe the electronic structure and dynamics of molecules by examining their interaction with polarized light. For analogues of this compound, these methods can reveal information about the orientation of transition dipole moments, excited-state symmetry, and rotational dynamics.

A study on 2,2′-dimethyl-p-terphenyl (DMT), a close structural analogue, utilized multi-photon excitation to investigate its electronic properties. nih.gov By exciting the molecule with three or four photons of near-infrared light, researchers could induce the same UV transition as one-photon excitation but with different photoselection rules. nih.gov The resulting fluorescence polarization, or anisotropy, provides insight into the relative orientation of the absorption and emission transition moments.

The fundamental anisotropy (r₀) is a key parameter obtained from these experiments. For DMT, the observed r₀ value was found to be dependent on the mode of excitation, with four-photon excitation yielding an exceptionally high value of 0.70 in an isotropic solution. nih.gov This indicates a high degree of alignment between the transition moments involved in the multi-photon absorption process. Such studies provide a detailed picture of the electronic states of the molecule, which is essential for understanding its photophysical properties and potential applications in materials science.

| Excitation Mode | Excitation Wavelength | Observed r₀ Value | Theoretical Maximum r₀ |

|---|---|---|---|

| One-Photon Excitation (1-PE) | ~293 nm | Not specified, typically ≤ 0.40 | 0.40 |

| Three-Photon Excitation (3-PE) | 783 nm | Not specified | 0.57 |

| Four-Photon Excitation (4-PE) | 882 nm | 0.70 | 0.65 |

Theoretical and Computational Investigations of 2 ,5 Dimethyl 4 Terphenyl

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures of 2',5-Dimethyl-4-terphenyl

Density Functional Theory (DFT) is a powerful computational method used to model the ground-state properties of molecules. researchgate.net By approximating the exchange-correlation functional, DFT provides a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry. researchgate.net DFT calculations have been employed to determine the optimized ground-state geometries and electronic characteristics of terphenyl-based molecules. researchgate.netacs.org For instance, studies on terphenyl ligand substituents have used DFT to predict molecular geometries, finding that different substituents on the central aryl ring primarily cause changes due to crystal packing rather than significant electronic effects. acs.org In related systems, DFT has been used for geometry optimization, which is a foundational step before further computational analysis. scispace.com

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Band Gap Prediction for this compound

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of a molecule. mdpi.com The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (E_gap), is a critical parameter for assessing molecular reactivity; a smaller gap generally implies higher reactivity. wuxibiology.comresearchgate.net

Theoretical studies on π-conjugated materials based on a terphenyl backbone have utilized DFT to compute HOMO and LUMO energy levels. researchgate.net In a study on closo-o-carboranyl compounds derived from a 2',5'-dimethyl-1,1':4′,1''-terphenyl framework, TD-DFT calculations showed that the lowest-energy electronic transitions are predominantly of the HOMO → LUMO type. nih.gov These calculations help elucidate the nature of electronic transitions within the molecule. nih.gov

Table 1: Calculated Frontier Orbital Energies and Band Gaps for Terphenyl-Based Compounds This table is illustrative, based on typical data from computational studies on related aromatic compounds, as specific values for this compound were not available in the provided search results.

| Compound System | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Terphenyl-Pyrrole Material (M0) | DFT/B3LYP/6-31G(d,p) | -5.60 | -1.95 | 3.65 | researchgate.net |

| closo-DT (terphenyl derivative) | TD-DFT/B3LYP | -7.23 | -1.28 | 5.95 | nih.gov |

| closo-PT (terphenyl derivative) | TD-DFT/B3LYP | -6.49 | -1.39 | 5.10 | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping of this compound

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netajchem-a.com The MEP map displays different potential values on the molecular surface using a color spectrum. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of positive potential, which are electron-poor and prone to nucleophilic attack. ajchem-a.comwalisongo.ac.id Green and yellow represent areas of intermediate or near-zero potential. researchgate.netresearchgate.net

For π-conjugated systems based on terphenyl, MEP maps have been generated to identify reactive sites. researchgate.net These maps provide crucial information about the electronic structure and are instrumental in understanding intermolecular interactions and chemical reactivity. researchgate.netresearchgate.net The MEP surface helps in locating the active areas in chemical bonds, thereby guiding the development of new chemical syntheses. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Predictions of this compound

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to time-dependent phenomena, making it a widely used method for calculating the properties of electronically excited states. uci.edursc.org It allows for the simulation of how a molecule responds to oscillating electromagnetic fields, such as light. uci.edu This approach is particularly valuable for predicting optical absorption spectra and other photophysical properties by calculating the transition energies from the ground state to various excited states. researchgate.netuci.edu

Simulation of Absorption and Emission Spectra for this compound

TD-DFT is a popular tool for simulating the absorption and emission spectra of molecules. rsc.org The calculations can predict the wavelengths of maximum absorption (λ_max) and emission, which are directly comparable to experimental UV-Vis and fluorescence spectroscopy data. uni-muenchen.de For example, studies on terphenyl derivatives have used TD-DFT to analyze electronic transitions and understand their photophysical behavior. nih.gov Experimental work on 2,2'-dimethyl-p-terphenyl, an isomer of the target compound, has characterized its emission spectra under multi-photon excitation, providing data that can be correlated with theoretical predictions. nih.gov Furthermore, transient fluorescence spectra of dimethyl-p-terphenyl have been captured, offering insights into the dynamics of the excited state. researchgate.net

Investigation of Intramolecular Charge Transfer (ICT) in this compound Derivatives

Intramolecular Charge Transfer (ICT) is a phenomenon where electron density is significantly redistributed within a molecule upon photoexcitation. dur.ac.uk This process is fundamental to the function of many organic electronic materials and molecular sensors. In donor-π-acceptor (D–π–A) systems, an electron moves from the donor moiety to the acceptor moiety through the π-conjugated bridge. rsc.org

Studies on terphenyl-based D–π–A dyads have investigated the effects of molecular geometry on the ICT process. rsc.org These investigations, combining experimental results with DFT calculations, have shown that even non-conjugated terphenyl isomers can exhibit partial charge transfer. rsc.org The photophysical properties of such systems, including shifts in absorption and emission spectra with solvent polarity, are indicative of an ICT process. rsc.orgrsc.org In some terphenyl-based compounds, the ICT characteristics between the aromatic groups and other moieties can lead to unique luminescence behaviors. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior of this compound

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide detailed information about the fluctuations and conformational changes of molecules, offering insights into their dynamic behavior at an atomic level. researchgate.netnih.gov This method is widely used to study the conformational flexibility of proteins and other complex molecular systems. nih.govresearchgate.net

Quantum Chemical Topology (QCT) and Natural Bond Orbital (NBO) Analysis for Understanding Bonding and Stability in this compound

Theoretical and computational chemistry provide powerful tools for in-depth analysis of the electronic structure, bonding characteristics, and stability of molecules like this compound. Methodologies such as Quantum Chemical Topology (QCT) and Natural Bond Orbital (NBO) analysis offer a detailed perspective beyond simple structural representations.

Quantum Chemical Topology (QCT)

QCT is a theoretical framework that partitions the molecular space into atomic basins based on the gradient vector field of a scalar function, most commonly the electron density. sciencesconf.org This approach allows for a rigorous definition of atoms within a molecule and the characterization of the chemical bonds between them. The analysis of critical points in the electron density, where the gradient is zero, provides quantitative information about the nature of atomic interactions. sciencesconf.org For this compound, a QCT analysis would involve:

Identification of Critical Points: Locating the bond critical points (BCPs) between the carbon atoms of the phenyl rings and between the carbon and hydrogen atoms. The properties of these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would reveal the nature of the chemical bonds.

Bond Characterization: For the C-C bonds within the aromatic rings, the analysis would likely show characteristics of covalent bonds with significant π-character. The bonds connecting the phenyl rings would also be analyzed to understand the extent of electron delocalization across the terphenyl backbone. The C-H bonds of the methyl groups would exhibit typical covalent character.

Interatomic Interactions: QCT can also identify weaker non-covalent interactions, which could be relevant for understanding the crystal packing and solid-state properties of this compound.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex many-electron wavefunction of a molecule into a more intuitive picture of localized bonds, lone pairs, and antibonds, which aligns well with Lewis structures. uni-muenchen.dewisc.edu This method provides valuable insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. dergipark.org.trresearchgate.net For this compound, an NBO analysis would elucidate:

Hybridization and Bonding: The analysis would detail the sp² hybridization of the carbon atoms in the phenyl rings and the sp³ hybridization of the methyl carbon atoms. It would describe the formation of σ and π bonds within the aromatic system.

Natural Population Analysis (NPA): NPA, a part of the NBO analysis, would provide the natural atomic charges on each atom. uni-muenchen.de This information is useful for understanding the molecule's electrostatic potential and its reactivity. The methyl groups are expected to be electron-donating, influencing the charge distribution on the terphenyl backbone.

The combination of QCT and NBO analysis would offer a comprehensive understanding of the electronic structure of this compound, explaining how the arrangement of atoms and the distribution of electrons contribute to its stability and chemical properties.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman) for this compound

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. nih.govmdpi.com These predictions are invaluable for interpreting experimental spectra, assigning spectral features, and understanding the relationship between molecular structure and spectroscopic response.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict the chemical shifts (δ) of NMR-active nuclei such as ¹H and ¹³C. nih.gov For this compound, DFT calculations would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The predicted chemical shifts would be referenced to a standard, typically tetramethylsilane (B1202638) (TMS).

¹H NMR: The calculations would predict distinct chemical shifts for the aromatic protons on the different phenyl rings and for the protons of the two methyl groups. The predicted values would help in the assignment of the experimental ¹H NMR spectrum.

¹³C NMR: Similarly, the chemical shifts for each unique carbon atom in the terphenyl backbone and the methyl groups would be predicted. These predictions are particularly useful for assigning the signals in the often more complex ¹³C NMR spectrum.

Illustrative Data Table for Predicted NMR Chemical Shifts (δ in ppm) (Note: The following values are illustrative examples of what a computational prediction would provide and are not based on actual calculations for this compound.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons | 2.1 - 2.5 | 20 - 25 |

| Aromatic Protons (Central Ring) | 7.0 - 7.3 | 125 - 130 |

| Aromatic Protons (Outer Rings) | 7.3 - 7.8 | 127 - 140 |

| Quaternary Carbons | - | 135 - 145 |

Vibrational Spectroscopy (IR and Raman)

Computational chemistry can also simulate the vibrational spectra (Infrared and Raman) of this compound. nih.gov This involves calculating the second derivatives of the energy with respect to the atomic positions to determine the vibrational frequencies and normal modes.

Infrared (IR) Spectroscopy: The calculation provides the frequencies of the vibrational modes and their corresponding IR intensities. This allows for the prediction of the positions and relative intensities of the absorption bands in the IR spectrum. Key predicted bands would include C-H stretching from the aromatic rings and methyl groups, and C=C stretching from the aromatic rings.

Raman Spectroscopy: The calculation can also predict the Raman activities of the vibrational modes. This is complementary to IR spectroscopy, as some vibrations may be strong in Raman and weak in IR, or vice versa.

Illustrative Data Table for Predicted Vibrational Frequencies (in cm⁻¹) (Note: The following values are illustrative examples of what a computational prediction would provide and are not based on actual calculations for this compound.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2850 | 2980 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-H Bend | 1470 - 1350 | 1470 - 1350 |

| Ring Breathing Modes | ~1000 | ~1000 |

These computational predictions of spectroscopic parameters serve as a powerful complement to experimental studies, aiding in the structural elucidation and characterization of this compound.

Reactivity, Derivatization, and Functionalization Strategies for 2 ,5 Dimethyl 4 Terphenyl

Electrophilic Aromatic Substitution Reactions on 2',5'-Dimethyl-4-terphenyl and Regioselectivity Control

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. wikipedia.org In the case of terphenyls, the position of electrophilic attack is influenced by the activating or deactivating nature of the substituents on the aromatic rings. masterorganicchemistry.com For p-terphenyl (B122091), electrophilic attack is favored on the terminal benzene (B151609) rings over the central one. stackexchange.com The phenyl groups act as ortho-para directing activators. wikipedia.orgstackexchange.com

In 2',5'-dimethyl-4-terphenyl, the central benzene ring is substituted with two methyl groups, which are activating groups, and two phenyl groups. masterorganicchemistry.com The terminal phenyl groups are also activating. masterorganicchemistry.com This complex substitution pattern suggests that the regioselectivity of EAS reactions will be a result of the interplay between the electronic effects of all substituents and steric hindrance.

A common EAS reaction is nitration. The nitration of p-terphenyl using fuming nitric acid in glacial acetic acid has been reported to yield 4,4''-dinitro-p-terphenyl. sci-hub.se Another method involves adding fuming nitric acid in acetic acid to a refluxing solution of p-terphenyl, also producing the dinitro compound. sci-hub.se A more vigorous method using fuming nitric acid in nitrobenzene (B124822) can also be employed. sci-hub.se While specific studies on the nitration of 2',5'-dimethyl-4-terphenyl are not prevalent, the principles of EAS suggest that nitration would likely occur on the terminal phenyl rings at the positions para to the linkage with the central dimethyl-substituted ring, due to the directing effect of the aryl substituent. However, the activating methyl groups on the central ring could also direct substitution to the available positions on that ring, leading to a mixture of products.

Table 1: Factors Influencing Regioselectivity in Electrophilic Aromatic Substitution of Substituted Terphenyls

| Factor | Influence on Regioselectivity |

| Substituent Electronic Effects | Activating groups (e.g., alkyl, alkoxy) direct incoming electrophiles to the ortho and para positions and increase the reaction rate. masterorganicchemistry.com Deactivating groups (e.g., nitro, trifluoromethyl) direct to the meta position and decrease the rate. masterorganicchemistry.com |

| Steric Hindrance | Bulky substituents can hinder electrophilic attack at adjacent positions, favoring substitution at less sterically crowded sites. stackexchange.com |

| Resonance Stabilization | The stability of the intermediate carbocation (arenium ion) is crucial. dalalinstitute.com Attack at positions that allow for greater charge delocalization through resonance is favored. stackexchange.com In p-terphenyl, attack on the terminal rings allows for delocalization over three rings, which is more stable than the delocalization over two rings resulting from attack on the central ring. stackexchange.com |

Nucleophilic Aromatic Substitution on Activated 2',5'-Dimethyl-4-terphenyl Derivatives

Nucleophilic aromatic substitution (SNAr) is less common for simple arenes and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. These reactions are important for introducing a variety of functional groups onto an aromatic scaffold.

For a derivative of 2',5'-dimethyl-4-terphenyl to undergo SNAr, it would first need to be functionalized with potent electron-withdrawing groups, such as nitro groups, ortho or para to a leaving group (typically a halide). For instance, if a dinitro derivative of 2',5'-dimethyl-4-terphenyl were synthesized via electrophilic nitration, subsequent reactions with nucleophiles could potentially displace a suitable leaving group.

While direct examples for 2',5'-dimethyl-4-terphenyl are scarce in the literature, the principles of SNAr are well-established. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility.

Metalation and Subsequent Reactions of 2',5'-Dimethyl-4-terphenyl

Metalation, particularly lithiation, is a powerful tool for the functionalization of aromatic compounds. acs.org This process involves the deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to form an aryllithium species. acs.org This intermediate can then react with a wide range of electrophiles to introduce various functional groups.

The regioselectivity of lithiation is often controlled by the presence of a directing metalation group (DMG), which coordinates to the organolithium reagent and directs deprotonation to an adjacent ortho position. acs.org In the absence of a strong DMG, deprotonation may occur at the most acidic proton, which is influenced by inductive and resonance effects. For terphenyl derivatives, lithiation can be a viable strategy for introducing functionality. For example, 2,6-bis(2,4,6-trimethylphenyl)iodobenzene can be lithiated and subsequently reacted with DMF to produce the corresponding benzaldehyde. researchgate.net

The resulting organometallic intermediate, such as a Grignard reagent (R-MgX), is a potent nucleophile and a strong base. mnstate.eduwikipedia.org Grignard reagents are typically prepared by reacting an organic halide with magnesium metal. wikipedia.orgacs.org They readily react with electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. adichemistry.commasterorganicchemistry.com

Table 2: Common Electrophiles Used in Conjunction with Metalated Aromatics

| Electrophile | Functional Group Introduced |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes (RCHO) | Secondary alcohol |

| Ketones (R₂CO) | Tertiary alcohol |

| Esters (RCOOR') | Tertiary alcohol (after double addition) masterorganicchemistry.com |

| Dimethylformamide (DMF) | Aldehyde researchgate.net |

| Alkyl halides (R'X) | Alkyl group (coupling reaction) |

Polymerization Reactions Involving 2',5'-Dimethyl-4-terphenyl as a Monomer or Comonomer

The rigid and aromatic nature of the terphenyl scaffold makes it an attractive building block for the synthesis of high-performance polymers. These polymers can exhibit desirable properties such as thermal stability and specific electronic or photoluminescent characteristics. 2',5'-Dimethyl-4-terphenyl and its derivatives can be incorporated into polymer backbones as monomers or comonomers.

For instance, copolymers containing terphenylene units have been synthesized for applications in light-emitting diodes (LEDs). psu.edu In one example, a dialdehyde (B1249045) derivative of a dihexyloxy-p-terphenyl was used in a Wittig reaction with a phosphonium (B103445) salt to create alternating copolymers. psu.edu These polymers demonstrated good solubility and emitted blue-green or green-yellow light upon UV irradiation. psu.edu

Another approach involves the use of terphenyl derivatives in superacid-catalyzed polyhydroxyalkylation reactions to create poly(arylene piperidinium) copolymers for anion exchange membranes. acs.org In these systems, m-terphenyl (B1677559) or p-terphenyl can be copolymerized with other monomers to produce mechanically robust materials. acs.org

Derivatives of 2',5'-dimethyl-4-terphenyl, such as 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-diamine bldpharm.comalfachemch.com and 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid nih.gov, are suitable monomers for the synthesis of polyamides and polyesters, respectively. These monomers can be polymerized with appropriate comonomers to yield polymers with tailored properties.

Development of Bioconjugates and Chemosensors Utilizing 2',5'-Dimethyl-4-terphenyl Scaffolds

The fluorescent properties of terphenyl derivatives make them promising candidates for the development of chemosensors. Terphenyls can serve as the core fluorophore in a sensor molecule, where binding to a specific analyte induces a change in the fluorescence signal (e.g., intensity, wavelength).

Research has shown that m-terphenyl derivatives can act as fluorescent molecular sensors for monitoring polymerization processes. rsc.org These sensors exhibit changes in their fluorescence emission in response to the changing environment of the polymerizing medium. rsc.org This principle can be extended to the detection of other chemical species. While specific examples for 2',5'-dimethyl-4-terphenyl are not prominent, its structural similarity to other terphenyls used in sensor applications suggests its potential in this area.

In the realm of bioconjugation, terphenyl scaffolds could be functionalized with reactive groups that allow for their attachment to biomolecules such as proteins or nucleic acids. The inherent fluorescence of the terphenyl unit would then serve as a label for tracking the biomolecule in biological systems. The synthesis of terphenyl derivatives with functional groups amenable to bioconjugation chemistry, such as carboxylic acids or amines, provides a pathway to such applications. bldpharm.comnih.gov

Formation of Charge-Transfer Complexes with 2',5'-Dimethyl-4-terphenyl

Electron donor-acceptor (EDA) or charge-transfer (CT) complexes are formed through weak interactions between an electron-rich donor molecule and an electron-deficient acceptor molecule. nih.govbeilstein-journals.org The formation of these complexes often gives rise to a new absorption band in the UV-visible spectrum. beilstein-journals.org

Terphenyls can act as electron donors in the formation of CT complexes. The extended π-system of the terphenyl backbone can donate electron density to a suitable acceptor molecule. The methyl groups on the central ring of 2',5'-dimethyl-4-terphenyl would further enhance its electron-donating ability compared to the parent p-terphenyl.

Studies on donor-π-acceptor dyads based on terphenyl backbones have investigated the effects of the terphenyl isomer (ortho, meta, para) on intramolecular charge transfer (ICT). rsc.org These studies utilize terphenyls as a bridge between a donor moiety (like triphenylamine) and an acceptor moiety (like 1,2-diphenyl-benzimidazole). rsc.org The geometry of the terphenyl linker influences the extent of electronic communication and charge transfer between the donor and acceptor units. rsc.org Although these are intramolecular systems, the principles also apply to the formation of intermolecular CT complexes.

The formation of EDA complexes can be harnessed to drive synthetic reactions, often under visible light irradiation. beilstein-journals.org The excitation of the EDA complex can lead to single electron transfer (SET), generating radical ions that can initiate subsequent chemical transformations. beilstein-journals.org This approach offers a metal-free and often milder alternative to traditional synthetic methods. chemrxiv.org

Advanced Applications and Functional Materials Based on 2 ,5 Dimethyl 4 Terphenyl

Organic Light-Emitting Diodes (OLEDs) Utilizing 2',5-Dimethyl-4-terphenyl as Emitters, Hosts, or Transport Layers

OLED technology relies on organic compounds that can efficiently emit light upon electrical excitation. These materials can function as light emitters themselves, as a host matrix for guest emitter molecules, or as layers that facilitate the transport of charge carriers (holes and electrons) to the emissive layer. Materials based on a terphenyl backbone are of interest for these applications due to their chemical and thermal stability.

A study on a derivative, 2′,5′-dimethyl-1,1′:4′,1′′-terphenyl-3,3′′-dicarboxylic acid, has shown its utility as a ligand in coordination polymers that exhibit luminescence rsc.org. This suggests that the dimethyl-terphenyl core can be part of a light-emitting system, but does not provide data on the standalone compound's performance in a conventional OLED structure.

The efficiency of an OLED is critically dependent on the dynamics of charge transport and the behavior of excitons (electron-hole pairs) within the device. Key parameters include charge carrier mobility and the efficiency of exciton recombination to produce light.

Specific research investigating the charge transport properties and exciton dynamics in OLED devices based on this compound has not been identified in the current body of scientific literature. General principles of exciton dynamics and charge transport in various types of OLEDs are well-established, but device-specific data for this particular compound are absent.

The emission color and spectral purity of OLEDs can be tuned by modifying the chemical structure of the organic materials. This often involves adding electron-donating or electron-withdrawing groups to the core molecule to alter its energy levels.

While there is research on the synthesis of various derivatives of this compound, such as dicarboxylic acids and tetracarbaldehydes rsc.orgfrontiersin.org, studies detailing strategies to tune the electroluminescence properties of these derivatives for the purpose of achieving specific colors or enhancing color purity in OLEDs are not available.

Organic Field-Effect Transistors (OFETs) Employing this compound as Active Semiconductor Components

OFETs are fundamental components of flexible and printed electronics, where organic semiconductors form the active channel for charge transport. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used.

Despite the interest in rigid, aromatic molecules for semiconductor applications, there is a notable lack of published research on the use of this compound as the active semiconductor in OFETs. While the electrical properties of the parent compound, p-terphenyl (B122091), have been studied in thin-film form, providing insights into charge transport mechanisms like hopping lbl.gov, this data cannot be directly extrapolated to its dimethylated derivative.

The arrangement and packing of molecules in a thin film are critical factors that influence the efficiency of charge transport and, consequently, the charge mobility. Strong intermolecular electronic coupling, which is dependent on the packing motif, is essential for high mobility.

There are no specific studies available that investigate the molecular packing of this compound in thin films and its subsequent influence on charge mobility in an OFET context. General studies on other organic semiconductors have shown that controlling film morphology and molecular orientation is key to enhancing device performance, but these findings have not been specifically applied to or reported for this compound.

Non-linear Optical (NLO) Materials Based on this compound

Non-linear optical materials are substances that exhibit a nonlinear response to the intensity of light, a property that is crucial for applications in photonics, such as optical switching and frequency conversion. Organic molecules with extended π-conjugated systems are promising candidates for NLO materials.

Terphenyls, as π-conjugated systems, are a class of molecules investigated for NLO properties. Research on terphenyl derivatives has demonstrated their potential as third-order NLO materials.

The third-order NLO response is characterized by the third-order susceptibility, χ⁽³⁾, which governs phenomena like the intensity-dependent refractive index and two-photon absorption. The Z-scan technique is a common experimental method used to measure these properties researchgate.netnih.govmdpi.com.

While direct Z-scan measurements for this compound are not specifically reported, studies on other terphenyl derivatives provide insight into the NLO properties of this molecular family. Research on chalcones with a terphenyl core, measured at 532 nm, has shown strong nonlinear refraction coefficients on the order of 10⁻¹¹ esu and molecular two-photon absorption cross-sections around 10⁻⁴⁶ cm⁴ s/photon researchgate.net. Another study on a specific terphenyl derivative, ethyl-4″-chloro-5′-hydroxy-[1,1′:3′,1″-terphenyl]-4′-carboxylate (EHCMT), has also quantified its NLO parameters, as detailed in the table below researchgate.net. These findings indicate that the terphenyl structure is a promising scaffold for developing materials with a significant third-order NLO response. The third-order susceptibility for some terphenyl derivatives has been found to be larger than that of benchmark materials researchgate.net.

| NLO Parameter | Reported Value for a Terphenyl Derivative (EHCMT) | Unit |

|---|---|---|

| Nonlinear absorption coefficient (β) | 1.54 x 10⁻⁵ | cm/W |

| Nonlinear refractive index (n₂) | 1.28 x 10⁻¹⁰ | cm²/W |

| Real part of χ⁽³⁾ | 1.02 x 10⁻⁹ | esu |

| Imaginary part of χ⁽³⁾ | 0.18 x 10⁻⁹ | esu |

| Third-order NLO susceptibility |χ⁽³⁾| | 1.03 x 10⁻⁹ | esu |

Fluorescent Probes and Chemosensors Deriving from 2',5'-Dimethyl-4-terphenyl

The terphenyl framework is a well-established fluorophore, and its derivatives have been explored for their potential in creating fluorescent probes and chemosensors. While direct research on 2',5'-Dimethyl-4-terphenyl for these specific applications is not extensively documented, the photophysical properties of closely related compounds provide strong evidence for its potential.

Terphenyl derivatives have been successfully designed as "turn on" fluorescent sensors for the detection of heavy metal ions like mercury. nih.gov These sensors typically incorporate a terphenyl unit as the signaling component and a receptor that selectively binds to the target analyte. The binding event triggers a change in the fluorescence properties of the terphenyl fluorophore, leading to a detectable signal. The methyl groups in 2',5'-Dimethyl-4-terphenyl could potentially enhance the quantum yield and photostability of such sensors.

Furthermore, studies on the fluorescence quenching of 2,2″-dimethyl-p-terphenyl by various molecules have been conducted. researchgate.net Understanding these quenching mechanisms is crucial for designing chemosensors that operate on a "turn-off" mechanism or for identifying potential interferences. The quenching of fluorescence of a terphenyl derivative by an analyte can be a highly sensitive method for detection. The specific substitution pattern of 2',5'-Dimethyl-4-terphenyl would influence its interaction with quenching agents and thus its suitability for specific sensing applications.

The development of fluorescent probes from terphenyl structures often involves functionalization to introduce specific recognition sites for the analyte of interest. The methyl groups on the 2',5'-Dimethyl-4-terphenyl backbone could serve as handles for further chemical modification, allowing for the attachment of various binding moieties to create a diverse range of selective chemosensors.

| Terphenyl Derivative | Target Analyte | Sensing Mechanism | Key Findings |